9-Dodecyn-1-ol

Description

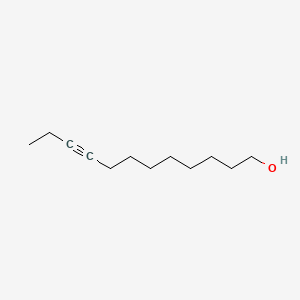

Structure

3D Structure

Properties

IUPAC Name |

dodec-9-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2,5-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDXCKJJIFQOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072240 | |

| Record name | 9-Dodecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71084-08-7 | |

| Record name | 9-Dodecyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71084-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Dodecyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071084087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Dodecyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Dodecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Dodecyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Dodecyn-1-ol: Properties, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dodecyn-1-ol is a bifunctional linear-chain acetylenic alcohol that has garnered significant interest in various fields of chemical research, from materials science to drug discovery. Its unique molecular architecture, featuring a terminal alkyne at one end and a primary hydroxyl group at the other, provides orthogonal reactivity that makes it a versatile building block in organic synthesis. This guide offers a comprehensive overview of the chemical and physical properties of 9-Dodecyn-1-ol, detailed synthetic protocols, and an exploration of its current and potential applications, with a particular focus on its emerging role in pharmaceutical development.

Chemical and Physical Properties

9-Dodecyn-1-ol is a C12 acetylenic alcohol with the molecular formula C₁₂H₂₂O and a molecular weight of approximately 182.30 g/mol [1][2]. At room temperature, it typically presents as a clear, colorless to pale yellow liquid[3]. The presence of both a polar hydroxyl group and a long, nonpolar hydrocarbon chain imparts amphiphilic character to the molecule, influencing its solubility and other physical properties.

Table 1: Physicochemical Properties of 9-Dodecyn-1-ol

| Property | Value | Source |

| IUPAC Name | dodec-9-yn-1-ol | [PubChem][2] |

| CAS Number | 71084-08-7 | [PubChem][2] |

| Molecular Formula | C₁₂H₂₂O | [PubChem][2] |

| Molecular Weight | 182.30 g/mol | [PubChem][2] |

| Appearance | Clear, colorless to pale yellow liquid | [Jaydev Chemical Industries][3] |

| Boiling Point | Estimated to be slightly higher than the corresponding alkane and alkene | [OpenOChem Learn][4] |

| Melting Point | Not available | |

| Density | Expected to be less than 1.0 g/mL | [Chemistry LibreTexts][5] |

| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[4][6][7][8][9][10][11] |

Spectroscopic Data and Interpretation

The structural features of 9-Dodecyn-1-ol give rise to characteristic signals in its spectroscopic data, which are crucial for its identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum of 9-Dodecyn-1-ol is expected to exhibit the following key absorption bands:

-

~3300 cm⁻¹ (strong, sharp): This peak is characteristic of the C-H stretch of a terminal alkyne (≡C-H)[12][13][14].

-

~2120 cm⁻¹ (weak to medium, sharp): This absorption corresponds to the C≡C triple bond stretch. The intensity of this peak can be variable for internal alkynes[12][13][14].

-

~3550-3200 cm⁻¹ (broad, strong): This broad band is indicative of the O-H stretching vibration of the primary alcohol, broadened due to hydrogen bonding[12][13].

-

~2950-2850 cm⁻¹ (strong): These peaks arise from the C-H stretching of the long alkyl chain[13][15].

-

~1050 cm⁻¹ (medium to strong): This absorption is attributed to the C-O stretching of the primary alcohol[16].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the different hydrogen environments in the molecule.

-

~3.6 ppm (triplet): This signal corresponds to the two protons of the -CH₂- group directly attached to the hydroxyl group (-CH₂OH). The triplet splitting pattern is due to coupling with the adjacent CH₂ group.

-

~2.2 ppm (multiplet): The protons on the carbon adjacent to the alkyne (-C≡C-CH₂-) are expected to appear in this region.

-

~1.9 ppm (triplet): This signal is characteristic of the proton on the terminal alkyne (≡C-H).

-

~1.2-1.6 ppm (broad multiplet): This complex region represents the signals from the multiple CH₂ groups in the long alkyl chain.

-

~0.9 ppm (triplet): This signal corresponds to the terminal methyl group (-CH₃) of the ethyl group attached to the alkyne.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments.

-

~80 ppm and ~68 ppm: These two signals are characteristic of the sp-hybridized carbons of the alkyne (C≡C).

-

~62 ppm: This signal corresponds to the carbon of the -CH₂OH group.

-

~14-32 ppm: A series of peaks in this region represents the various sp³-hybridized carbons of the long alkyl chain.

Synthesis of 9-Dodecyn-1-ol: A Step-by-Step Protocol

A common and efficient method for the synthesis of 9-Dodecyn-1-ol involves the alkylation of a smaller terminal alkyne with a protected long-chain haloalkane, followed by deprotection. The following protocol is a representative example.

Workflow for the Synthesis of 9-Dodecyn-1-ol

Caption: A three-step synthetic workflow for 9-Dodecyn-1-ol.

Step 1: Protection of 8-Bromo-1-octanol

The hydroxyl group of 8-bromo-1-octanol is protected as a tetrahydropyranyl (THP) ether to prevent its acidic proton from interfering with the subsequent Grignard or organolithium reaction.

-

Materials: 8-bromo-1-octanol, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), dichloromethane (DCM).

-

Procedure:

-

Dissolve 8-bromo-1-octanol in anhydrous DCM.

-

Add a catalytic amount of PPTS to the solution.

-

Add DHP dropwise at room temperature and stir the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 8-bromo-1-(tetrahydro-2H-pyran-2-yloxy)octane.

-

Step 2: Alkylation of 1-Butyne

The terminal alkyne, 1-butyne, is deprotonated with a strong base to form a nucleophilic acetylide, which then displaces the bromide from the protected bromo-octanol.

-

Materials: 1-Butyne, n-butyllithium (n-BuLi) in hexanes, 8-bromo-1-(tetrahydro-2H-pyran-2-yloxy)octane, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-butyne in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes and stir for 30 minutes to form the lithium butyn-1-ide.

-

Add a solution of 8-bromo-1-(tetrahydro-2H-pyran-2-yloxy)octane in anhydrous THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Step 3: Deprotection of the THP Ether

The THP protecting group is removed under acidic conditions to yield the final product, 9-Dodecyn-1-ol.

-

Materials: The crude product from Step 2, p-toluenesulfonic acid (p-TsOH) or another acid catalyst, methanol.

-

Procedure:

-

Dissolve the crude protected alkyne in methanol.

-

Add a catalytic amount of p-TsOH.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure 9-Dodecyn-1-ol.

-

Reactivity and Applications

The dual functionality of 9-Dodecyn-1-ol makes it a valuable synthon for a variety of chemical transformations.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in numerous reactions, including:

-

Click Chemistry: The terminal alkyne readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form stable 1,2,3-triazole linkages. This highly efficient and bioorthogonal reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation, materials science, and drug discovery[17].

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

-

Alkynylation Reactions: The acetylenic proton can be removed by a strong base to form a nucleophilic acetylide, which can then be used to form new C-C bonds by reacting with various electrophiles.

Reactions of the Primary Alcohol

The primary hydroxyl group can undergo typical alcohol reactions, such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

-

Protection: The hydroxyl group can be protected with various protecting groups to allow for selective reactions at the alkyne terminus.

Applications in Drug Development

The unique properties of 9-Dodecyn-1-ol make it an attractive building block in the design and synthesis of novel therapeutics.

-

Linker Technology: The long, linear chain of 9-Dodecyn-1-ol, combined with its terminal reactive handles, makes it an ideal candidate for use as a linker in complex drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[17][18][19][20][21]. The alkyne group allows for the attachment of the linker to a targeting moiety via click chemistry, while the hydroxyl group can be functionalized to attach a payload or another active molecule. The length and flexibility of the dodecyl chain can be crucial for optimizing the distance between the two conjugated entities, which can significantly impact the efficacy of the therapeutic.

Caption: A simplified workflow for PROTAC synthesis using a 9-Dodecyn-1-ol-derived linker.

-

Pheromone Synthesis: 9-Dodecyn-1-ol is a known precursor in the synthesis of insect sex pheromones, such as (E)-9-dodecen-1-yl acetate and (Z)-9-dodecenyl acetate, which are used in pest management strategies[3][22].

Safety and Handling

While specific toxicity data for 9-Dodecyn-1-ol is limited, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

9-Dodecyn-1-ol is a highly versatile and valuable bifunctional molecule with significant potential in organic synthesis. Its orthogonal reactive sites, the terminal alkyne and the primary alcohol, allow for a wide range of chemical transformations, making it an important building block for the construction of complex molecular architectures. Its emerging role as a linker in advanced therapeutic modalities like ADCs and PROTACs highlights its growing importance in the field of drug discovery and development. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize 9-Dodecyn-1-ol in their synthetic endeavors.

References

-

9-Dodecyn-1-ol. Jaydev Chemical Industries. [Link]

-

9-Dodecyn-1-ol. PubChem. [Link]

-

(9E)-Dodecen-1-ol|35237-62-8|MSDS. DC Chemicals. [Link]

-

Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]

-

A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications. [Link]

-

Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Daws. CONICET. [Link]

-

9-Dodecyn-1-ol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Alcohol (chemistry). Wikipedia. [Link]

-

SYNTHESIS OF 9-DECEN-1-OL. [Link]

-

2- to 9-decyn-1-ol. Organic Syntheses. [Link]

-

The features of IR spectrum. [Link]

-

9-Dodecyn-1-ol. NIST WebBook. [Link]

-

9-Dodecyn-1-ol. PubChem. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. MDPI. [Link]

-

Physical Properties of Alkynes. OpenOChem Learn. [Link]

-

Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. YouTube. [Link]

-

Green chemistry assisted synthesis of natural and synthetic compounds as anticancer agents. DOI. [Link]

-

4.4 Solubility. Chemistry LibreTexts. [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

9-Dodecyn-1-ol. Jaydev Chemical Industries. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

-

Common Organic Solvents: Table of Properties1,2,3. [Link]

-

IR Absorption Table. [Link]

-

9-Dodecyn-1-ol. LabSolutions. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

4.2: Physical Properties of Alkanes. Chemistry LibreTexts. [Link]

-

Properties and Preparation of Alkanols. Scribd. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Infrared Spectrometry. Michigan State University. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. 9-Dodecyn-1-ol | C12H22O | CID 117011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Dodecyn-1-ol, 9-Dodecynol, Dodec-9-yn-1-ol, 9-Dodecyne-1-ol, 1-Ethyl-2-(8-hydroxyoctyl)acetylene, 71084-08-7, (E)-9-Dodecen-1-yl acetate, Grape Berry Moth, Pine Shoot Borer, dodecyn, Mumbai, India [jaydevchemicals.com]

- 4. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 11. scribd.com [scribd.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. biochempeg.com [biochempeg.com]

- 21. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tetrahydropyranyl Ethers [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 9-Dodecyn-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 9-dodecyn-1-ol, a key intermediate in the synthesis of insect sex pheromones.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the strategic considerations behind a primary, robust synthetic route, offering detailed, step-by-step protocols. Furthermore, an alternative pathway will be explored to provide a comparative analysis of different synthetic strategies. The causality behind experimental choices, self-validating protocols, and authoritative references form the three pillars of this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 9-Dodecyn-1-ol

9-Dodecyn-1-ol is a C12 acetylenic alcohol that serves as a crucial building block in the stereoselective synthesis of various lepidopteran sex pheromones. Its structure, featuring a terminal alkyne and a primary alcohol, allows for diverse chemical modifications to produce biologically active compounds used in pest management through mating disruption. The precise synthesis of this molecule is therefore of significant interest in agrochemistry and chemical ecology. This guide will focus on practical and efficient laboratory-scale syntheses of 9-dodecyn-1-ol.

Primary Synthesis Pathway: Acetylide Alkylation with a Protected Halo-alcohol

The most common and reliable method for the synthesis of 9-dodecyn-1-ol involves the coupling of a four-carbon acetylide with an eight-carbon electrophile containing a protected hydroxyl group. This strategy is predicated on the acidic nature of the terminal alkyne proton and the nucleophilicity of the resulting acetylide anion. To prevent the acidic proton of the hydroxyl group from interfering with the strongly basic conditions required for acetylide formation, a protecting group strategy is essential.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the C8-C9 bond, leading back to a butyne-derived nucleophile and an 8-carbon electrophile. The hydroxyl group in the electrophile necessitates protection.

Caption: Retrosynthetic approach for 9-Dodecyn-1-ol.

Step-by-Step Experimental Protocol

This synthesis is a three-step process:

-

Protection of the hydroxyl group of 8-bromo-1-octanol.

-

Alkylation of 1-butyne with the protected 8-bromo-1-octanol.

-

Deprotection of the hydroxyl group to yield 9-dodecyn-1-ol.

The hydroxyl group is protected as a tetrahydropyranyl (THP) ether to prevent its acidic proton from reacting with the strong base in the subsequent step. THP ethers are stable to strongly basic and nucleophilic reagents but are easily cleaved under acidic conditions.

Reaction: 8-Bromo-1-octanol + 3,4-Dihydropyran (DHP) ⟶ 1-Bromo-8-(tetrahydropyranyloxy)octane

Experimental Protocol:

-

To a solution of 8-bromo-1-octanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

-

Slowly add 3,4-dihydropyran (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-bromo-8-(tetrahydropyranyloxy)octane.

The terminal alkyne of 1-butyne is deprotonated with a strong base, typically n-butyllithium (n-BuLi), to form the lithium acetylide. This potent nucleophile then displaces the bromide from the protected 8-bromo-1-octanol in an SN2 reaction.

Reaction: 1-Butyne + n-BuLi ⟶ Butynyllithium Butynyllithium + 1-Bromo-8-(tetrahydropyranyloxy)octane ⟶ 2-(Dodec-9-yn-1-yloxy)tetrahydro-2H-pyran

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-butyne (1.5 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Slowly add n-butyllithium (1.5 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

To this solution, add a solution of 1-bromo-8-(tetrahydropyranyloxy)octane (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

After filtration and concentration, the crude product, 2-(dodec-9-yn-1-yloxy)tetrahydro-2H-pyran, can be purified by column chromatography.

The final step is the removal of the THP protecting group to reveal the desired primary alcohol. This is achieved by acidic hydrolysis.

Reaction: 2-(Dodec-9-yn-1-yloxy)tetrahydro-2H-pyran + H₃O⁺ ⟶ 9-Dodecyn-1-ol

Experimental Protocol:

-

Dissolve the protected alkyne from the previous step in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).

-

Stir the solution at room temperature for 8-12 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude 9-dodecyn-1-ol by vacuum distillation or column chromatography.

Summary of the Primary Pathway

Caption: Primary synthesis pathway for 9-Dodecyn-1-ol.

Alternative Synthesis Pathway: Grignard-Based Approach

An alternative strategy for the synthesis of 9-dodecyn-1-ol involves the use of a Grignard reagent. This pathway can offer advantages in terms of reagent availability and handling in certain laboratory settings.

Retrosynthetic Analysis of the Grignard Route

This approach involves the reaction of an alkynyl Grignard reagent with an epoxide, or the reaction of a Grignard reagent with a protected halo-alkyne. A plausible route involves the formation of a Grignard reagent from a protected bromo-alkyne followed by reaction with an appropriate electrophile.

Step-by-Step Experimental Protocol

This can be achieved by protecting a commercially available alkynol and then converting the hydroxyl group to a bromide.

Reaction: 3-Butyn-1-ol + DHP ⟶ 4-(Tetrahydropyranyloxy)-1-butyne 4-(Tetrahydropyranyloxy)-1-butyne + PBr₃ ⟶ 1-Bromo-4-(tetrahydropyranyloxy)butane

Experimental Protocol:

-

Protect the hydroxyl group of 3-butyn-1-ol with DHP as described in the primary pathway.

-

The resulting protected alcohol is then treated with phosphorus tribromide (PBr₃) in an appropriate solvent like diethyl ether, typically in the presence of a small amount of pyridine to neutralize the HBr byproduct.

The bromo-alkyne is converted to a Grignard reagent, which is then reacted with a suitable eight-carbon electrophile.

Reaction: 1-Bromo-4-(tetrahydropyranyloxy)butane + Mg ⟶ (4-(Tetrahydropyranyloxy)but-1-yn-1-yl)magnesium bromide Grignard Reagent + Octyl bromide ⟶ Protected 9-Dodecyn-1-ol

Experimental Protocol:

-

The Grignard reagent is prepared by reacting the protected bromo-alkyne with magnesium turnings in anhydrous THF.

-

The resulting Grignard reagent is then coupled with an eight-carbon alkyl halide, such as 1-bromooctane.

The final step is the deprotection of the THP ether under acidic conditions as described previously to yield 9-dodecyn-1-ol.

Comparison of Synthesis Pathways

| Feature | Primary Pathway (Acetylide Alkylation) | Alternative Pathway (Grignard-Based) |

| Key Reagents | n-Butyllithium, 1-Butyne, 8-Bromo-1-octanol | Magnesium, 3-Butyn-1-ol, 1-Bromooctane |

| Reaction Conditions | Cryogenic temperatures (-78 °C) for acetylide formation | Milder conditions for Grignard formation |

| Handling Precautions | n-BuLi is pyrophoric and requires careful handling | Magnesium turnings can be flammable |

| Overall Yield | Generally high | Can be variable depending on Grignard formation and coupling efficiency |

| Scalability | Well-established for laboratory scale | Can be suitable for scale-up |

Conclusion

The synthesis of 9-dodecyn-1-ol is a well-established process in organic chemistry, with the acetylide alkylation route being a robust and widely employed method. The key to a successful synthesis lies in the judicious use of protecting groups to mask the reactivity of the hydroxyl functionality. The choice of a specific synthetic pathway will depend on the availability of starting materials, the scale of the reaction, and the laboratory's capabilities for handling specific reagents. This guide provides the necessary technical details for researchers to confidently undertake the synthesis of this important chemical intermediate.

References

-

Jaydev Chemical Industries. 9-Dodecyn-1-ol. [Link]

-

ResearchGate. A Convenient Synthesis of (Z)-9-Dodecen-1-yl Acetate, Component of Some Lepidoptera Insect Sex Pheromone. [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

-

ResearchGate. Protection of an alcohol by Thp and its elimination mechanism. [Link]

Sources

A Spectroscopic Guide to 9-Dodecyn-1-ol: Unveiling Molecular Structure Through NMR, IR, and Mass Spectrometry

Introduction

9-Dodecyn-1-ol is a bifunctional organic molecule featuring a terminal hydroxyl group and an internal alkyne. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceuticals. A thorough understanding of its spectroscopic properties is paramount for researchers to verify its purity, confirm its identity, and track its transformations in chemical reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 9-dodecyn-1-ol, offering field-proven insights into data acquisition and interpretation for professionals in chemical research and drug development.

The structural framework of 9-dodecyn-1-ol, with its long aliphatic chain, presents a distinct spectroscopic fingerprint. The hydroxyl group and the carbon-carbon triple bond are the key functional groups that give rise to characteristic signals in various spectroscopic techniques. This guide will dissect these signals, explaining the underlying principles and providing a self-validating system for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum of 9-dodecyn-1-ol is characterized by several distinct signals corresponding to the different types of protons in the molecule. The interpretation of this spectrum relies on the analysis of chemical shifts (δ), integration, and spin-spin splitting patterns.

Predicted ¹H NMR Data for 9-Dodecyn-1-ol:

| Protons (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (C12) | 0.95 | Triplet | 3H |

| -CH₂- (C11) | 1.45 | Sextet | 2H |

| -CH₂- (C2-C7) | 1.2-1.4 | Multiplet | 12H |

| -CH₂- (C8) | 2.14 | Triplet | 2H |

| -CH₂- (C1) | 3.64 | Triplet | 2H |

| -OH | Variable (e.g., 1.5-2.5) | Singlet (broad) | 1H |

Expert Interpretation:

-

Aliphatic Protons: The majority of the protons in the long alkyl chain (C2-C7) resonate in the upfield region of the spectrum, typically between 1.2 and 1.4 ppm, appearing as a complex multiplet. This is characteristic of saturated hydrocarbon chains.[1]

-

Protons Adjacent to the Alkyne: The methylene protons at the C8 position, being adjacent to the alkyne, are deshielded and appear as a triplet around 2.14 ppm. This downfield shift is due to the magnetic anisotropy of the triple bond.

-

Protons of the Terminal Ethyl Group: The terminal methyl group (C12) is expected to appear as a triplet around 0.95 ppm, coupled to the adjacent methylene group (C11). The C11 protons will, in turn, appear as a sextet around 1.45 ppm.

-

Protons Adjacent to the Hydroxyl Group: The methylene protons at the C1 position, directly attached to the electron-withdrawing oxygen atom, are significantly deshielded and appear as a triplet at approximately 3.64 ppm.[1][2]

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears.[3][4]

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of 9-dodecyn-1-ol. With proton decoupling, each unique carbon atom gives a single sharp signal.

¹³C NMR Spectral Data for 9-Dodecyn-1-ol:

| Carbon (Position) | Chemical Shift (ppm) |

| C12 | 14.3 |

| C11 | 22.8 |

| C2-C7 | 25.6, 28.9, 29.1, 29.4, 32.6 |

| C8 | 18.5 |

| C9 | 80.5 |

| C10 | 80.0 |

| C1 | 62.9 |

Data sourced from spectral databases and may vary slightly based on experimental conditions.

Expert Interpretation:

-

Alkynyl Carbons: The most characteristic signals in the ¹³C NMR spectrum are those of the sp-hybridized carbons of the alkyne group (C9 and C10), which appear in the range of 80.0-80.5 ppm.[5][6] The internal nature of the alkyne results in two distinct signals in this region.

-

Carbonyl-Bearing Carbon: The carbon atom attached to the hydroxyl group (C1) is deshielded by the electronegative oxygen and resonates at approximately 62.9 ppm.[1]

-

Aliphatic Carbons: The remaining sp³-hybridized carbons of the alkyl chain appear in the upfield region of the spectrum (14-33 ppm). The terminal methyl carbon (C12) is the most shielded, appearing at the lowest chemical shift.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 9-dodecyn-1-ol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

Caption: A streamlined workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

IR Spectral Data for 9-Dodecyn-1-ol:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | ~3330 | Strong, Broad |

| C-H Stretch (sp³) | 2850-2960 | Strong |

| C≡C Stretch | ~2230 | Weak to Medium |

| C-O Stretch | ~1050 | Strong |

Data sourced from spectral databases and may vary slightly based on experimental conditions.[7]

Expert Interpretation:

-

O-H Stretch: The most prominent feature in the IR spectrum of 9-dodecyn-1-ol is a strong, broad absorption band around 3330 cm⁻¹. This is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[4][8] The broadness of the peak is a direct consequence of intermolecular hydrogen bonding.

-

C-H Stretches: The sharp peaks in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the sp³-hybridized carbons in the long alkyl chain.

-

C≡C Stretch: A weak to medium intensity absorption is expected around 2230 cm⁻¹ corresponding to the C≡C stretching vibration of the internal alkyne.[9][10] For internal alkynes, this peak can sometimes be very weak or absent if the molecule is highly symmetrical, although for 9-dodecyn-1-ol, it is typically observable.

-

C-O Stretch: A strong absorption band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol.[8]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of liquid 9-dodecyn-1-ol directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press and apply consistent pressure. Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: The straightforward process for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Mass Spectrometry Data for 9-Dodecyn-1-ol:

-

Molecular Formula: C₁₂H₂₂O

-

Molecular Weight: 182.30 g/mol [7]

-

Monoisotopic Mass: 182.1671 Da

Predicted Mass Spectrum Fragmentation:

| m/z | Proposed Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 164 | [M - H₂O]⁺ |

| 153 | [M - C₂H₅]⁺ |

| Various | Aliphatic chain fragments |

Expert Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 182, corresponding to the molecular weight of 9-dodecyn-1-ol. The presence of this peak confirms the molecular formula.

-

Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at m/z 164 ([M - 18]⁺).[8]

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the hydroxyl group is less likely for primary alcohols compared to secondary and tertiary alcohols, but fragmentation of the alkyl chain is expected.

-

Cleavage at the Alkyne: Fragmentation can also occur at the propargylic position (the C-C bond adjacent to the alkyne), leading to various fragment ions. The peak at m/z 153 likely corresponds to the loss of an ethyl group from the alkyne end.

-

Predicted Adducts: In techniques like electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 183.17) and [M+Na]⁺ (m/z 205.16) are anticipated.[3]

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of 9-dodecyn-1-ol in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject the sample into the gas chromatograph. The compound will be vaporized and separated from any impurities on the GC column based on its boiling point and interactions with the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization - EI for GC-MS).

-

Mass Analysis: The resulting ions are separated by the mass analyzer based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Caption: A conceptual workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The spectroscopic analysis of 9-dodecyn-1-ol provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR spectroscopy offer a detailed map of the carbon and proton framework, IR spectroscopy confirms the presence of the key hydroxyl and alkyne functional groups, and mass spectrometry verifies the molecular weight and provides insights into its fragmentation patterns. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize 9-dodecyn-1-ol, ensuring the integrity of their starting materials and the success of their synthetic endeavors. This guide serves as a foundational reference for the practical application of these powerful analytical tools in the fields of chemistry and drug discovery.

References

-

PubChem. (n.d.). 9-Dodecyn-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. Retrieved from [Link]

-

PubChemLite. (n.d.). 9-dodecyn-1-ol (C12H22O). Retrieved from [Link]

-

NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

-

SpectraBase. (n.d.). 9-Dodecyn-1-ol. Wiley-VCH GmbH. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alkynes to Alcohols. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

NIST. (n.d.). 9-Dodecyn-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Introduction to Alkynes. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Alcohols | OpenOChem Learn [learn.openochem.org]

- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dodecan-1-ol | C12H26O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 1-Dodecanol(112-53-8) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

Solubility of 9-Dodecyn-1-ol in common lab solvents

An In-depth Technical Guide to the Solubility of 9-Dodecyn-1-ol in Common Laboratory Solvents

Section 1: Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 9-dodecyn-1-ol, a C12 alkynol utilized in the synthesis of insect pheromones and other fine chemicals[1]. Understanding its solubility is critical for reaction setup, purification, and formulation in research, development, and manufacturing settings. This document delves into the physicochemical properties of 9-dodecyn-1-ol, establishes the theoretical principles governing its solubility, presents a predicted solubility profile in a range of common laboratory solvents, and provides a robust, step-by-step protocol for experimental verification. The guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded understanding of this compound's behavior in solution.

Section 2: Physicochemical Profile of 9-Dodecyn-1-ol

9-Dodecyn-1-ol is a long-chain alcohol featuring a terminal alkyne group. Its molecular structure is the primary determinant of its solubility, possessing both a hydrophilic (polar) hydroxyl head and a dominant lipophilic (nonpolar) hydrocarbon tail.

Table 1: Physicochemical Properties of 9-Dodecyn-1-ol

| Property | Value | Source |

| IUPAC Name | dodec-9-yn-1-ol | PubChem[2] |

| CAS Number | 71084-08-7 | NIST[3], US EPA[4] |

| Molecular Formula | C₁₂H₂₂O | PubChem[2], NIST[3] |

| Molecular Weight | 182.30 g/mol | PubChem[2] |

| Appearance | Clear, colourless to pale yellow liquid | Jaydev Chemical Industries[1] |

| Structure | CH₃CH₂C≡C(CH₂)₈OH |

The molecule's character is fundamentally amphiphilic. However, the 12-carbon chain constitutes the bulk of the molecular structure, suggesting that its overall behavior will be predominantly nonpolar.

Section 3: Fundamental Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[5]. The energy balance of breaking solute-solute and solvent-solvent intermolecular forces to form new, more favorable solute-solvent interactions dictates the dissolution process.

-

Polarity and Hydrogen Bonding: The hydroxyl (-OH) group of 9-dodecyn-1-ol is polar and capable of acting as both a hydrogen bond donor and acceptor[6][7]. This allows for favorable interactions with polar protic solvents like water and alcohols.

-

The Hydrophobic Effect: The long C12 hydrocarbon chain is nonpolar and hydrophobic. In highly polar solvents like water, this chain disrupts the strong hydrogen-bonding network of the solvent, which is energetically unfavorable. For long-chain alcohols (typically those with more than four or five carbons), this hydrophobic effect overcomes the hydrophilic interactions of the -OH group, leading to very low water solubility[6][8].

-

Van der Waals Forces: The nonpolar chain readily interacts with nonpolar solvents (e.g., hexane, toluene) through London dispersion forces, a type of van der Waals force. These interactions are energetically favorable, promoting solubility[9].

Therefore, a duality in solubility is expected: poor solubility in highly polar solvents and high solubility in nonpolar and moderately polar organic solvents.

Section 4: Predicted Solubility Profile of 9-Dodecyn-1-ol

While exhaustive experimental data for 9-dodecyn-1-ol is not publicly compiled, a reliable qualitative solubility profile can be predicted based on its structure and established chemical principles. The following table categorizes common laboratory solvents by their polarity and predicts the solubility of 9-dodecyn-1-ol.

Table 2: Predicted Qualitative Solubility of 9-Dodecyn-1-ol at Ambient Temperature

| Solvent Category | Solvent | Relative Polarity[10] | Predicted Solubility | Rationale |

| Nonpolar | Hexane | 0.009 | Highly Soluble | "Like dissolves like"; strong van der Waals interactions between the C12 chain and the solvent. |

| Toluene | 0.099 | Highly Soluble | Aromatic, nonpolar solvent interacts favorably with the long hydrocarbon chain. | |

| Polar Aprotic | Diethyl Ether | 0.117 | Soluble | Moderate polarity and ability to accept hydrogen bonds allows for solvation. |

| Tetrahydrofuran (THF) | 0.207 | Soluble | Favorable interactions with both the polar head and nonpolar tail. | |

| Ethyl Acetate | 0.228 | Soluble | Moderate polarity allows for effective solvation of the amphiphilic molecule. | |

| Dichloromethane (DCM) | 0.309 | Highly Soluble | Effective at solvating a wide range of organic compounds, including long-chain alcohols. | |

| Acetone | 0.355 | Soluble | Polar enough to interact with the -OH group, while its organic character interacts with the tail. | |

| Acetonitrile (ACN) | 0.460 | Sparingly Soluble | Higher polarity may lead to less favorable interactions with the long nonpolar chain. | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Sparingly Soluble | High polarity makes it a less ideal solvent for predominantly nonpolar molecules. | |

| Polar Protic | Isopropanol | 0.546 | Soluble | The solvent's own amphiphilic nature makes it compatible. |

| Ethanol | 0.654 | Soluble | The -OH group can hydrogen bond, and the ethyl group interacts with the C12 chain[7]. | |

| Methanol | 0.762 | Sparingly Soluble | Increased polarity compared to ethanol reduces its ability to solvate the long nonpolar tail. | |

| Water | 1.000 | Insoluble | The large, nonpolar C12 chain dominates, making it immiscible due to the hydrophobic effect[8]. |

Section 5: Experimental Protocol for Qualitative Solubility Determination

To validate the predicted solubilities, a standardized qualitative assessment is necessary. This protocol is designed to be a self-validating system for determining if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration. A common threshold for solubility in pharmaceutical development is 33 mg/mL.

Methodology

-

Preparation: Ensure all glassware (e.g., 4 mL vials, graduated cylinders) is clean and dry. Label each vial with the solvent to be tested.

-

Solute Measurement: Accurately weigh approximately 33 mg (± 0.5 mg) of 9-dodecyn-1-ol directly into each labeled vial. Record the exact mass for each sample.

-

Solvent Addition: Add 1.0 mL of the selected solvent to the corresponding vial using a calibrated pipette.

-

Mixing: Cap the vial securely and agitate the mixture at ambient temperature (~22°C) for 60 seconds using a vortex mixer. Ensure a consistent mixing intensity for all samples.

-

Observation: After mixing, allow the vial to stand for at least one minute. Visually inspect the sample against a dark background for any signs of undissolved material.

-

Soluble: The solution is completely clear with no visible solid particles or liquid phase separation.

-

Sparingly Soluble: The solution is hazy, or a small amount of solid material remains undissolved.

-

Insoluble: The vast majority of the compound remains undissolved, or two distinct liquid phases are observed[11].

-

-

Confirmation (Optional): For samples classified as "Soluble," the solution can be cooled to 0-4°C to check for precipitation, which can provide additional insight into temperature-dependent solubility.

Experimental Workflow Diagram

Caption: Workflow for qualitative solubility determination.

Section 6: Visualizing Solubility Relationships

The interplay between the molecular features of 9-dodecyn-1-ol and solvent properties dictates its solubility. This relationship can be visualized to better understand the underlying intermolecular forces.

Caption: Intermolecular forces governing solubility.

Section 7: Safety & Handling Considerations

According to information from the European Chemicals Agency (ECHA), 9-dodecyn-1-ol is not classified as a hazardous substance under GHS criteria[2]. However, as with any laboratory chemical, standard safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Section 8: Conclusion

9-Dodecyn-1-ol is a predominantly nonpolar molecule whose solubility is dictated by its long C12 hydrocarbon chain. It exhibits high solubility in nonpolar and moderately polar aprotic solvents, and limited to no solubility in highly polar solvents like water. This guide provides a robust theoretical framework and a practical experimental protocol for scientists and researchers to effectively predict and verify the solubility of 9-dodecyn-1-ol, enabling more efficient process design, purification, and formulation development.

References

- Vertex AI Search. Polarity of Solvents.

- Vertex AI Search. Solvents and Polarity.

- PubChem. 9-Dodecyn-1-ol | C12H22O | CID 117011. National Institutes of Health.

- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- The Periodic Table. Examples of High Polarity Solvents.

- Chemistry LibreTexts. Polar Protic and Aprotic Solvents.

- Chemistry For Everyone (YouTube). How To Determine Solubility Of Organic Compounds?.

- Vertex AI Search. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Jaydev Chemical Industries. 9-Dodecyn-1-ol.

- DC Chemicals. (9E)-Dodecen-1-ol | 35237-62-8 | MSDS.

- Chemistry LibreTexts. Hydrogen Bonding and Solubility.

- NIST. 9-Dodecyn-1-ol - NIST WebBook.

- Chemistry LibreTexts. 13.3: Physical Properties of Alcohols.

- Quora. How is alcohol both organic solvent and soluble in water?.

- US EPA. 9-Dodecyn-1-ol - Substance Details - SRS.

- Vertex AI Search. Solubility of Organic Compounds.

- Chemistry Stack Exchange. Solubility of alcohols in non-polar solvents.

Sources

- 1. 9-Dodecyn-1-ol, 9-Dodecynol, Dodec-9-yn-1-ol, 9-Dodecyne-1-ol, 1-Ethyl-2-(8-hydroxyoctyl)acetylene, 71084-08-7, (E)-9-Dodecen-1-yl acetate, Grape Berry Moth, Pine Shoot Borer, dodecyn, Mumbai, India [jaydevchemicals.com]

- 2. 9-Dodecyn-1-ol | C12H22O | CID 117011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-Dodecyn-1-ol [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.rochester.edu [chem.rochester.edu]

- 11. chem.ws [chem.ws]

An In-depth Technical Guide to the Structural Isomers and Analogs of 9-Dodecyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 9-Dodecyn-1-ol

9-Dodecyn-1-ol is a linear C12 alkynol with the chemical formula C₁₂H₂₂O and a molecular weight of 182.31 g/mol .[1] Its structure is characterized by a twelve-carbon chain with a hydroxyl group at one terminus (C1) and a carbon-carbon triple bond at the C9 position. This bifunctional nature makes it a valuable intermediate in organic synthesis, most notably as a precursor in the synthesis of insect sex pheromones.[2] Specifically, it is a key starting material for producing (Z)-9-dodecen-1-yl acetate and (E)-9-dodecen-1-yl acetate, the sex pheromones of the grape berry moth (Endopiza viteana) and the Eastern pine shoot borer (Eucosma gloriola), respectively. The strategic placement of its functional groups allows for selective modifications, making it a versatile scaffold for creating a diverse range of structurally related molecules with potential applications in chemical ecology and drug discovery.

This technical guide provides a comprehensive exploration of the structural isomers and analogs of 9-dodecyn-1-ol, delving into their synthesis, physicochemical properties, and known biological activities.

Structural Isomers of 9-Dodecyn-1-ol: A Landscape of Molecular Diversity

Structural isomers of 9-dodecyn-1-ol share the same molecular formula (C₁₂H₂₂O) but differ in the connectivity of their atoms. These differences can manifest as variations in the position of the alkyne group (positional isomers) or in the arrangement of the carbon skeleton (chain isomers). Such subtle structural modifications can lead to significant changes in the molecule's physical, chemical, and biological properties.

Positional Isomers: The Impact of Alkyne Placement

The location of the triple bond along the dodecan-1-ol backbone gives rise to a series of positional isomers. Each isomer presents a unique spatial arrangement and electronic distribution, influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of Dodecyn-1-ol Positional Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| 2-Dodecyn-1-ol | 69064-46-6 | C₁₂H₂₂O | 182.30 | 285.73 (est.) | 18.8 (est.) | 0.8530 (est.) | 1.4535 (est.) |

| 7-Dodecyn-1-ol | 41862-94-6 | C₁₂H₂₂O | 182.31 | 271.4 | - | 0.878 | 1.463 |

| 9-Dodecyn-1-ol | 71084-08-7 | C₁₂H₂₂O | 182.31 | - | - | - | - |

| 10-Dodecyn-1-ol | 69221-99-4 | C₁₂H₂₂O | 182.30 | - | - | - | - |

| 11-Dodecyn-1-ol | 18202-10-3 | C₁₂H₂₂O | 182.31 | ~140 (at 1 mmHg) | 18.8 (est.) | 0.877 | - |

Data compiled from various sources, including PubChem and commercial supplier information. "est." indicates an estimated value.[1][3][4][5][6]

Chain Isomers: Introducing Branching

The introduction of alkyl branches to the carbon backbone of dodecyn-1-ol creates a vast array of chain isomers. These isomers can exhibit altered steric hindrance around the functional groups, which can significantly impact their reactivity and biological interactions. For instance, a branched-chain isomer may display different binding affinities for enzyme active sites or receptor pockets compared to its linear counterpart.

While specific data for branched dodecyn-1-ol isomers is sparse in the literature, their synthesis can be conceptualized through modifications of standard alkynol synthesis protocols, such as employing branched starting materials in Grignard or coupling reactions.

Synthetic Strategies for Dodecyn-1-ol Isomers

The synthesis of 9-dodecyn-1-ol and its isomers typically involves the formation of a new carbon-carbon bond to construct the C12 backbone or the introduction of the alkyne functionality into a pre-existing carbon chain. Common strategies include nucleophilic substitution reactions involving acetylide anions and Grignard reactions.

General Synthesis of Internal Alkynols via Acetylide Alkylation

A versatile method for preparing internal alkynols like 9-dodecyn-1-ol involves the alkylation of a smaller terminal alkyne.

Caption: General workflow for internal alkynol synthesis.

Experimental Protocol: Synthesis of 9-Dodecyn-1-ol

This protocol illustrates the synthesis of 9-dodecyn-1-ol via the alkylation of 1-butyne with an ω-halo alcohol.

Materials:

-

1-Butyne

-

Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi)

-

8-Bromo-1-octanol

-

Liquid ammonia (if using NaNH₂)

-

Anhydrous tetrahydrofuran (THF) (if using n-BuLi)

-

Ammonium chloride (for quenching)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Deprotonation of 1-Butyne:

-

Using NaNH₂: In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense liquid ammonia. Add sodium amide in portions. To this suspension, slowly add a solution of 1-butyne in a minimal amount of anhydrous ether. Stir the mixture for 2-3 hours to ensure complete formation of the sodium butynide.

-

Using n-BuLi: In a flame-dried, nitrogen-purged flask, dissolve 1-butyne in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium dropwise via syringe. Allow the mixture to warm to 0 °C and stir for 1 hour.

-

-

Alkylation:

-

To the freshly prepared butynide solution, add a solution of 8-bromo-1-octanol in anhydrous THF dropwise at a temperature that maintains a gentle reflux of ammonia (if used) or at 0 °C (for the n-BuLi method).

-

After the addition is complete, allow the reaction to proceed overnight at room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

If liquid ammonia was used, allow it to evaporate.

-

Add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 9-dodecyn-1-ol.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents and acetylide anions are strong bases and will react with any protic solvents, such as water, which would quench the nucleophile and prevent the desired reaction.[3][4]

-

Choice of Base: Sodium amide in liquid ammonia or n-butyllithium in THF are strong bases capable of deprotonating the terminal alkyne to form the nucleophilic acetylide anion.

-

Work-up: The ammonium chloride quench protonates any remaining acetylide and alkoxides. The bicarbonate wash removes any acidic impurities.

Synthesis of Terminal Alkynols via Grignard Reaction

Terminal alkynols, such as 11-dodecyn-1-ol, can be synthesized by the reaction of a Grignard reagent derived from an ω-haloalkyne with an aldehyde, followed by deprotection if necessary.

Caption: Synthesis of a terminal alkynol via a Grignard reaction.

Spectroscopic Characterization of Dodecyn-1-ol Isomers

Distinguishing between the various positional isomers of dodecyn-1-ol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key diagnostic signals include the protons on the carbon bearing the hydroxyl group (-CH₂OH), which typically appear as a triplet around 3.6 ppm, and the protons adjacent to the alkyne (propargyllic protons), which are deshielded and appear around 2.1-2.3 ppm. The integration of these signals confirms the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the position of the alkyne. The sp-hybridized carbons of the triple bond typically resonate in the region of 65-90 ppm. The chemical shifts of the carbons adjacent to the alkyne are also diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C≡C Stretch: A weak absorption around 2100-2260 cm⁻¹ indicates the presence of a carbon-carbon triple bond. For terminal alkynes, a sharp C-H stretch is also observed around 3300 cm⁻¹.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region corresponds to the carbon-oxygen single bond of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. While positional isomers will have the same molecular ion peak, their fragmentation patterns upon ionization can differ, providing clues to the location of the alkyne. Cleavage adjacent to the triple bond is a common fragmentation pathway.

Analogs of 9-Dodecyn-1-ol: Exploring Functional Modifications

Analogs of 9-dodecyn-1-ol are molecules that are structurally similar but have been modified at one or both of the functional groups. These modifications can be used to fine-tune the molecule's properties for specific applications, such as altering its biological activity, solubility, or volatility.

Ester and Ether Analogs

The hydroxyl group of 9-dodecyn-1-ol can be readily converted into an ester or an ether.

-

Esters: Esterification with various carboxylic acids can produce a library of analogs. For example, acetylation of 9-dodecyn-1-ol yields 9-dodecyn-1-yl acetate. The properties of the ester will depend on the nature of the acyl group.

-

Ethers: Etherification, for instance, through the Williamson ether synthesis, can introduce a variety of alkyl or aryl groups.

Experimental Protocol: Synthesis of 9-Dodecyn-1-yl Acetate

Materials:

-

9-Dodecyn-1-ol

-

Acetic anhydride

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 9-dodecyn-1-ol in DCM and add pyridine or triethylamine as a base.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 9-dodecyn-1-yl acetate.

Analogs with Modified Alkyne Functionality

The triple bond of 9-dodecyn-1-ol can be modified through various reactions, such as partial or complete hydrogenation.

-

Partial Hydrogenation (to Alkenols): Using specific catalysts, the alkyne can be selectively reduced to either a (Z)-alkene or an (E)-alkene.

-

Lindlar's Catalyst: Hydrogenation in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) yields the corresponding (Z)-alkene, (Z)-9-dodecen-1-ol.

-

Sodium in Liquid Ammonia: Reduction with sodium metal in liquid ammonia produces the (E)-alkene, (E)-9-dodecen-1-ol.

-

-

Full Hydrogenation (to Alkanols): Complete reduction of the alkyne using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere yields the saturated alcohol, 1-dodecanol.

Biological Activities of Dodecyn-1-ol Isomers and Analogs

The biological activities of long-chain alcohols and their derivatives are diverse and often depend on subtle structural features.

Pheromonal Activity

As previously mentioned, 9-dodecyn-1-ol is a precursor to insect pheromones. The geometry of the double bond in the resulting dodecenyl acetates is critical for their biological activity. Analogs of these pheromones, including those with halogen substitutions, have been synthesized and tested for their ability to disrupt insect mating.[7] Some halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component of the codling moth, have shown greater attraction to males than the natural pheromone itself.[7]

Antimicrobial and Cytotoxic Activity

Long-chain alcohols are known to possess antimicrobial properties.[2][8][9][10] Their activity is often related to their ability to disrupt the cell membranes of microorganisms. The optimal chain length for antibacterial activity against Staphylococcus aureus has been found to be between 10 and 13 carbons.[10] While specific studies on the antimicrobial activity of dodecyn-1-ol isomers are limited, it is plausible that they exhibit similar properties. Furthermore, the introduction of an alkyne may influence the molecule's interaction with biological targets, potentially leading to cytotoxic effects against cancer cell lines. The cytotoxic effects of various isomers and analogs of other natural products have been shown to be highly dependent on their stereochemistry.[11]

Conclusion

9-Dodecyn-1-ol and its structural isomers and analogs represent a rich chemical space with significant potential for applications in pest management and drug discovery. The ability to synthetically manipulate the position of the alkyne, the branching of the carbon chain, and the nature of the terminal functional group allows for the creation of a vast library of compounds with diverse physicochemical and biological properties. A thorough understanding of the synthesis and characterization of these molecules is essential for unlocking their full potential. Future research should focus on the systematic evaluation of the biological activities of a wider range of dodecyn-1-ol isomers and their simple analogs to identify lead compounds for further development.

References

Sources

- 1. 9-Dodecyn-1-ol | C12H22O | CID 117011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. byjus.com [byjus.com]

- 5. trans-2-Dodecen-1-ol | C12H24O | CID 5352845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Properties of Long-Chain Functionalized Alkynes: From First Principles to Pharmaceutical Applications

Introduction: The Strategic Importance of Alkynes in Modern Drug Discovery

In the landscape of medicinal chemistry, the alkyne functional group has emerged as a uniquely powerful tool. Its linear geometry, metabolic stability, and versatile reactivity make it a valuable component in the design of novel therapeutics.[1] Long-chain functionalized alkynes, in particular, are integral to developing molecules with tailored properties, from potent enzyme inhibitors to sophisticated molecular probes used in "click" chemistry.[1] Understanding the thermodynamic properties of these molecules is not merely an academic exercise; it is fundamental to predicting their behavior in biological systems.

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core thermodynamic principles governing long-chain functionalized alkynes. We will dissect the intricate relationships between molecular structure and energetic stability, offering both theoretical frameworks and practical, field-proven experimental methodologies. The ultimate goal is to empower scientists to rationally design molecules with optimized binding affinities, solubility profiles, and overall stability, thereby accelerating the drug discovery pipeline.[2]

Core Thermodynamic Principles of the Alkyne Functional Group

The defining feature of an alkyne is the carbon-carbon triple bond, a composite of one strong sigma (σ) bond and two weaker pi (π) bonds.[3][4] This configuration has profound thermodynamic consequences.

-

Enthalpy of Formation (ΔHf°): Alkynes are thermodynamically unstable compared to their constituent elements and corresponding alkanes and alkenes.[5][6] For instance, acetylene (ethyne) has a highly positive heat of formation (+227.4 kJ/mol), indicating a large amount of stored energy.[5] This inherent instability means that reactions involving alkynes are often highly exothermic, a crucial factor in synthetic planning.[5][6]

-

Gibbs Free Energy (ΔG): As the ultimate arbiter of reaction spontaneity at constant temperature and pressure, the change in Gibbs free energy (ΔG = ΔH - TΔS) dictates the position of equilibrium for processes like ligand-receptor binding or conformational changes.[7][8] A negative ΔG indicates a spontaneous process.[8][9] For functionalized alkynes, ΔG is a delicate balance between the high enthalpy of the triple bond and the entropic effects of the long chain and its interactions with the environment.

-

Entropy (S): Entropy is a measure of the disorder or randomness of a system. For long-chain molecules, conformational flexibility is a major contributor to entropy.[10] The linear, rigid nature of the sp-hybridized carbons in the triple bond imposes a significant conformational constraint, reducing the entropy of the molecule compared to a flexible alkane of similar size.[11][12]

Key Factors Influencing Thermodynamic Stability

The thermodynamic profile of a long-chain functionalized alkyne is not static; it is modulated by several structural features. Understanding these relationships is key to molecular design.

The Impact of Alkyl Chain Length

As the length of the alkyl chain increases, the thermodynamic properties of the molecule change in predictable ways, primarily due to the additive effect of methylene (-CH2-) groups.

-

Enthalpy and Heat Capacity: The addition of each methylene group contributes a relatively constant increment to the enthalpy of formation and heat capacity.[13] As the chain grows, the overall internal energy increases due to the greater number of C-C and C-H bonds.[10]

-

Entropy: Longer chains possess a greater number of possible conformations, leading to higher absolute entropy.[10] This increased flexibility can be advantageous for solubility but may be entropically penalized upon binding to a rigid receptor site.

-

Boiling and Melting Points: The primary intermolecular forces in nonpolar alkynes are London dispersion forces, which increase with molecular size and surface area.[14] Consequently, boiling points consistently rise with increasing chain length.[14][15] The linear shape of alkynes allows for efficient molecular packing, often resulting in slightly higher boiling points than their alkane or alkene counterparts.[14][16]

| Property | Trend with Increasing Chain Length | Primary Causality |

| Enthalpy of Formation | Becomes more negative (more stable overall) | Additive contributions from -CH₂- groups |

| Molar Entropy | Increases | Greater number of accessible conformations |

| Heat Capacity | Increases | More vibrational modes available |

| Boiling Point | Increases | Stronger London dispersion forces |

The Role of Functional Groups

The introduction of functional groups dramatically alters the thermodynamic landscape by introducing stronger intermolecular forces.

-

Hydrogen Bonding: Groups like hydroxyl (-OH) or primary/secondary amines (-NHR) can act as hydrogen bond donors and acceptors. This introduces strong, directional intermolecular attractions, significantly increasing boiling points and often improving aqueous solubility. The enthalpy of vaporization is predictably higher for molecules that can form hydrogen bonds.[13]

-

Dipole-Dipole Interactions: Carbonyls, ethers, and halogens introduce permanent dipoles into the molecule, leading to dipole-dipole interactions that are stronger than London dispersion forces but weaker than hydrogen bonds.

-